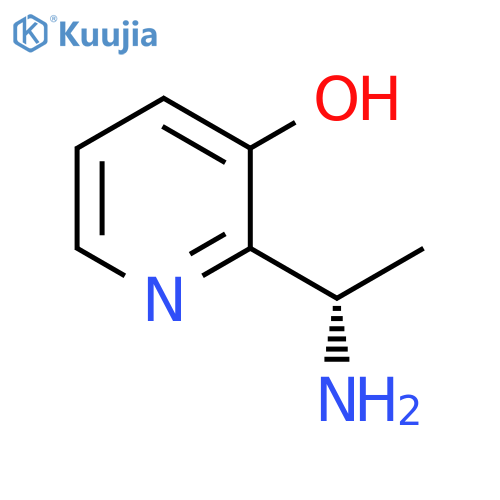

Cas no 1213339-22-0 (2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL)

2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL 化学的及び物理的性質

名前と識別子

-

- 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL

- 3-Pyridinol, 2-[(1S)-1-aminoethyl]-

- N14916

- 1213339-22-0

-

- インチ: 1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1

- InChIKey: WQORLOPUNCDUFQ-YFKPBYRVSA-N

- SMILES: C1([C@@H](N)C)=NC=CC=C1O

計算された属性

- 精确分子量: 138.079312947g/mol

- 同位素质量: 138.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- XLogP3: 0.3

じっけんとくせい

- 密度みつど: 1.167±0.06 g/cm3(Predicted)

- Boiling Point: 339.9±27.0 °C(Predicted)

- 酸度系数(pKa): 6.97±0.10(Predicted)

2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761285-1g |

(s)-2-(1-Aminoethyl)pyridin-3-ol |

1213339-22-0 | 98% | 1g |

¥4645.00 | 2024-08-09 |

2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

2-((1S)-1-AMINOETHYL)PYRIDIN-3-OLに関する追加情報

Introduction to 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL (CAS No: 1213339-22-0)

2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL, identified by the Chemical Abstracts Service Number (CAS No) 1213339-22-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyridine core substituted with an aminoethyl side chain at the 3-position, has garnered attention due to its structural versatility and potential biological activity. The stereochemical configuration at the chiral center, specifically the (1S) designation, underscores the importance of enantioselective synthesis and pharmacological evaluation in its development.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of drugs targeting various biological pathways. The presence of an aminoethyl group introduces both a basic nitrogen for potential hydrogen bonding interactions and a flexible alkyl chain that can modulate solubility and binding affinity. This combination makes 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL a promising candidate for further derivatization and exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the binding modes of such compounds. Studies suggest that the aminoethyl moiety can interact with hydrophobic pockets or aromatic residues in protein targets, while the pyridine ring itself can engage in π-stacking or hydrogen bonding interactions. These features are particularly relevant in the development of small-molecule inhibitors or modulators for therapeutic applications.

In the context of modern drug development, the synthesis of enantiomerically pure compounds like 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL is crucial due to the often dramatic differences in biological activity between enantiomers. The stereochemical integrity of this compound has been achieved through asymmetric synthesis techniques, such as chiral auxiliary-assisted reactions or transition-metal-catalyzed asymmetric processes. These methods not only ensure high enantiomeric purity but also pave the way for scalable production, which is essential for clinical translation.

The pharmacological potential of 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL has been explored in several preclinical studies. Initial screening assays have indicated activity against targets involved in inflammatory responses and neural signaling pathways. For instance, its structural motif resembles known bioactive scaffolds that interact with enzymes such as kinases or phosphodiesterases. Further investigation into its mechanism of action could reveal novel therapeutic strategies, particularly in areas where existing treatments are limited.

One particularly intriguing aspect of this compound is its potential role as a prodrug or a precursor for bioconjugation strategies. The aminoethyl group provides a handle for chemical modifications, allowing for the attachment of targeting ligands or cytotoxic agents. Such modifications are increasingly employed in oncology to enhance tumor-specific delivery or to improve pharmacokinetic profiles. By leveraging this versatility, researchers may develop next-generation therapeutics with improved efficacy and reduced side effects.

The synthesis of complex molecules like 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL also benefits from continuous innovations in synthetic methodologies. Modern approaches often incorporate flow chemistry or microwave-assisted reactions to accelerate process times and improve yields. Additionally, green chemistry principles are being integrated to minimize waste and reduce environmental impact. These advancements not only streamline production but also align with global efforts to promote sustainable pharmaceutical manufacturing.

From a regulatory perspective, compounds such as 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL must undergo rigorous characterization to meet safety and quality standards before entering clinical trials. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm structural identity and purity. Furthermore, stability studies under various conditions ensure that the compound remains consistent throughout its intended use.

The future direction of research on 2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL will likely involve expanding its chemical space through library synthesis and high-throughput screening (HTS). By systematically modifying key functional groups or exploring analogs with different stereochemistries, researchers can uncover novel derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating these findings into tangible therapeutic outcomes.

In summary, 2-((1S)-1-AMINOETHYL)PYRIDIN-3-Ol (CAS No: 1213339-22) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique combination of features—pyridine core, chiral center, and flexible side chain—positions it as a valuable building block for drug development. As our understanding of biological systems grows more refined, compounds like this will continue to play a pivotal role in addressing unmet medical needs.

1213339-22-0 (2-((1S)-1-AMINOETHYL)PYRIDIN-3-OL) Related Products

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)

- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)

- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

- 126-84-1(2,2-Diethoxypropane)

- 94443-88-6(bacopaside X)

- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1203590-03-7(Pseudoginsenoside PPT(E).)